N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide
Description
N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group at the N1 position. The tetrazole moiety is connected via a methylene bridge to an acetamide backbone, which is further substituted with a naphthalen-1-yl group.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-15-10-11-19(12-16(15)2)27-21(24-25-26-27)14-23-22(28)13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRYOUXCGOZRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3]-cycloaddition between a nitrile and an azide.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted reactions to enhance yield and reduce reaction time
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole vs. Tetrazole Cores
Several structurally related compounds replace the tetrazole ring with a 1,2,3-triazole. For example:
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :
- Structural differences : A triazole ring replaces the tetrazole, and a naphthalen-1-yloxy group substitutes the naphthalen-1-yl acetamide.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with tetrazole synthesis (e.g., cyclocondensation or [2+3] cycloaddition).
- Properties : IR spectra show C=O stretches at 1671 cm⁻¹, similar to acetamides. The triazole’s lower aromaticity compared to tetrazole may reduce stability and hydrogen-bonding capacity.
Naphthalen-1-yl Acetamide Derivatives
- N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide :
- Structural differences : Lacks the tetrazole-methyl group, instead substituting the acetamide’s nitrogen with a 4-bromophenyl group.
- Crystallography : The crystal structure reveals planar amide groups and R₂²(10) hydrogen-bonded dimers, suggesting similar packing behavior for the target compound.
Tetrazole-Containing Analogues
- 2-Amino-N-[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide (14g-L) : Structural differences: Features a tetrazole directly linked to an ethylamine backbone rather than a methylene bridge.
Substituted Phenylacetamides
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Structural differences: Chlorophenyl substitution on the acetamide nitrogen and triazole core. Properties: HRMS (m/z 393.1112) and IR (C=O at 1678 cm⁻¹) align with acetamide derivatives.
Data Tables
Table 1: Key Structural and Spectral Comparisons
Research Findings and Implications
- Tetrazole vs. Triazole : Tetrazoles exhibit higher aromaticity and metabolic stability than triazoles, making them preferable in drug design for prolonged half-lives .
- Synthetic Flexibility : CuAAC (for triazoles) and cyclocondensation (for tetrazoles) offer divergent pathways for optimizing pharmacokinetic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
